Phenazocine, also known by its IUPAC name (1R,9R,13R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-4-ol, is a potent opioid analgesic that emerged in the 1950s as part of the search for non-addictive pain relief alternatives. It is classified as a benzomorphan derivative and is particularly noted for its strong analgesic properties compared to morphine and other opioids. Phenazocine has a chemical formula of and an average molecular weight of 321.464 g/mol .
Phenazocine is categorized under several classifications:
The synthesis of phenazocine typically involves multi-step organic reactions starting from simpler precursors. The general synthetic route includes:
The specific synthetic pathways may vary based on the starting materials and desired purity levels but generally follow established protocols in organic synthesis .
Phenazocine has a complex three-dimensional structure characterized by:
Key structural data include:
Phenazocine undergoes various chemical reactions typical of opioid compounds:
The drug's interactions with other compounds can lead to significant effects; for instance, combining it with other central nervous system depressants can enhance sedative effects .
Phenazocine primarily exerts its analgesic effects through:
The efficacy of phenazocine as an analgesic is attributed to its favorable binding profile compared to other opioids like morphine .
Key properties of phenazocine include:
These properties suggest that phenazocine can effectively cross biological membranes, which is essential for its pharmacological action .
Phenazocine has been utilized in clinical settings primarily for pain management due to its potent analgesic properties. It was historically prescribed for moderate to severe pain but has seen reduced use due to concerns about abuse potential and side effects associated with opioid medications.
In research contexts, phenazocine serves as a model compound for studying opioid receptor interactions and developing new analgesics with improved safety profiles . Its unique structure allows scientists to explore modifications that could lead to novel therapeutic agents with reduced addiction risks.
Benzomorphans constitute a distinct class of synthetic opioids characterized by a fused tricyclic structure featuring a benzene ring connected to an azonane bicyclic system. This core scaffold differentiates them from other opioid subclasses:
The benzomorphan structure permits extensive stereochemical modifications that profoundly influence pharmacological activity. Phenazocine specifically is classified as 1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-phenylethyl)-2,6-methano-3-benzazocin-8-ol, with the (-)-enantiomer demonstrating superior bioactivity. The presence of a 2-phenethyl substituent on the nitrogen atom significantly enhances μ-receptor affinity, a structural feature critical to its potency [5] [6].
Table 1: Classification of Synthetic Opioid Derivatives
Chemical Class | Core Structure Features | Representative Compounds |
---|---|---|
Benzomorphans | Tricyclic: benzene + azonane | Phenazocine, Pentazocine |
Morphinans | Tetracyclic | Levorphanol, Butorphanol |
Phenylpiperidines | Aryl-propylamine | Meperidine, Fentanyl |
Diphenylheptanes | Linear heptane chain | Methadone, Propoxyphene |
The development of (-)-phenazocine occurred during the 1950s within broader efforts to create non-addictive strong analgesics. Researchers at Sterling Drug Company synthesized it alongside other benzomorphans (dezocine, cyclazocine) through strategic modifications of the benzomorphan scaffold. Key milestones include:
Notably, early pharmacological studies in monkeys suggested phenazocine had only one-sixth the physical dependence liability of morphine, fueling initial enthusiasm about its therapeutic potential. However, subsequent identification of κ-opioid receptor (KOR)-mediated side effects (dysphoria, hallucinations) at higher doses tempered clinical adoption [5] [6].
Chirality profoundly influences (-)-phenazocine's pharmacological profile through stereoselective receptor interactions:
Table 2: Enantioselective Binding Affinities of Phenazocine
Opioid Receptor | (-)-Phenazocine Ki (nM) | (+)-Phenazocine Ki (nM) | Receptor Function |
---|---|---|---|
μ (MOR) | 2.0 | 40.0 | Analgesia, Respiratory Depression |
κ (KOR) | 0.2 | 0.4 | Spinal Analgesia, Dysphoria |
δ (DOR) | 5.0 | 5.5 | Mood Modulation, Seizure Risk |
The enantioselectivity of (-)-phenazocine validates the importance of chiral resolution in opioid development:
The trajectory of (-)-phenazocine development underscores how enantiomer-specific optimization can refine pharmacological profiles, though its clinical utilization remains limited compared to contemporary MOR agonists.
Table 3: Key Benzomorphan Opioids and Their Receptor Profiles
Compound | Chemical Features | Primary Receptor Actions | Relative Potency (vs. Morphine) |
---|---|---|---|
(-)-Phenazocine | N-phenethyl, (2R,6R,11R) | MOR agonist, KOR agonist | 10-20× |
Pentazocine | N-allyl dimethylallyl | MOR partial agonist, KOR agonist | 0.2-0.5× |
Cyclazocine | N-cyclopropylmethyl | KOR agonist, MOR antagonist | 3× |
Etonitazene | 2-Benzimidazole | High-efficacy MOR agonist | 1000× |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0